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molecular formula C11H14INOS B8483849 3-Ethyl-5-methoxy-2-methyl-1,3-benzothiazol-3-ium iodide CAS No. 41616-97-1

3-Ethyl-5-methoxy-2-methyl-1,3-benzothiazol-3-ium iodide

Cat. No. B8483849
M. Wt: 335.21 g/mol
InChI Key: GHWWGICFSBVQSV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786151B2

Procedure details

A series of benzothiazole compounds including TG003 were synthesized according to the procedures reported by Gupta et al. (27). In the case of TG003, a mixture of commercially available 5-methoxy-2-methylbenzothiazole (202 mg, 1.12 mmol) and ethyl iodide (2.70 ml, 33.7 mmol) was refluxed for 24.5 h. The precipitate was filtrated, washed with ethyl acetate (20 ml) on a funnel, and dried under reduced pressure to afford 3-ethyl-5-methoxy-2-methylbenzothiazolium iodide (270 mg, 0.805 mmol, 71.9%) as a pale green solid. To a suspension of 3-ethyl-5-methoxy-2-methylbenzothiazolium iodide (502 mg, 1.49 mmol) in acetonitrile (2.0 ml), acetic anhydride (330 μl, 3.49 mmol) and triethylamine (490 μl, 3.51 mmol) were successively added at room temperature. After refluxing for 2 h, the mixture was cooled to room temperature and concentrated under reduced pressure. Water (50 ml) was added to the residue, and the mixture was extracted with ethyl acetate (three times with 15 ml). The combined organic extracts were washed with brine (30 ml), dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (18 g, CH2Cl2/ethyl acetate, 4:1) to afford (Z)-1-(3-ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene) propan-2-one (TG003) (201 mg, 0.806 mmol, 54.1%) as a pale yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 27 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
202 mg
Type
reactant
Reaction Step Four
Quantity
2.7 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S1C2C=CC=CC=2N=C1.[CH3:10][CH2:11][N:12]1[C:13]2[CH:18]=[C:17]([O:19][CH3:20])[CH:16]=[CH:15][C:14]=2[S:21]/[C:22]/1=[CH:23]\C(C)=O.COC1C=CC2SC(C)=NC=2C=1.C([I:41])C>>[I-:41].[CH2:11]([N+:12]1[C:13]2[CH:18]=[C:17]([O:19][CH3:20])[CH:16]=[CH:15][C:14]=2[S:21][C:22]=1[CH3:23])[CH3:10] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=NC2=C1C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN\1C2=C(C=CC(=C2)OC)S/C1=C\C(=O)C
Step Three
Name
( 27 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN\1C2=C(C=CC(=C2)OC)S/C1=C\C(=O)C
Name
Quantity
202 mg
Type
reactant
Smiles
COC=1C=CC2=C(N=C(S2)C)C1
Name
Quantity
2.7 mL
Type
reactant
Smiles
C(C)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were synthesized
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24.5 h
Duration
24.5 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtrated
WASH
Type
WASH
Details
washed with ethyl acetate (20 ml) on a funnel
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[I-].C(C)[N+]1=C(SC2=C1C=C(C=C2)OC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.805 mmol
AMOUNT: MASS 270 mg
YIELD: PERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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